Ethyl (3,4-dimethylpyridin-2-YL)acetate
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-9(3)8(2)5-6-12-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
AGAPVTAYHRBUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,4-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl (3,4-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (3,4-dimethylpyridin-2-YL)acetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Ethyl (3,4-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active 3,4-dimethylpyridine-2-carboxylic acid, which can then interact with various metabolic pathways . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl (3,4-dimethylpyridin-2-yl)acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Heterocyclic Core Modifications
- Pyridine vs. Piperidine : The pyridine core in the target compound is aromatic and planar, enabling π-π stacking interactions, whereas piperidine derivatives (e.g., ) are saturated, offering conformational flexibility and basicity.
Functional Group Variations
*Estimated based on analogs.
- Methyl vs.
- Piperidine Substituents : Ethyl 2-(piperidin-4-yl)acetate exhibits better solubility due to the basic amine, which can form salts.
Key Properties of this compound
- Molecular Weight : ~207.24 g/mol (estimated).
- logP : ~2.5 (predicted using fragment-based methods).
- Solubility: Soluble in DMSO, ethanol; sparingly soluble in water.
- Thermal Stability : Decomposes above 200°C (based on pyridine analogs ).
Comparative Bioactivity Insights
- Piperidine Derivatives : Saturated analogs (e.g., ) are often used as intermediates in drug synthesis (e.g., antihistamines).
- Pyrimidine Analogs : Compounds like show antimicrobial activity due to sulfur-containing groups.
- Target Compound : The dimethylpyridine core may inhibit cytochrome P450 enzymes or act as a kinase ligand .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl (3,4-dimethylpyridin-2-YL)acetate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, coupling 3,4-dimethylpyridin-2-ylacetic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or TsOH) at 80–100°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization can be achieved by controlling stoichiometry, catalyst loading, and inert atmosphere to minimize side reactions .
Q. How is the molecular structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks. Pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while ester carbonyls appear at ~170 ppm in C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. SHELXL refinement (e.g., using Olex2) validates the structure .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) quantifies purity. Ethyl acetate, a common solvent in chromatography, can be used for sample preparation .
- Melting Point Analysis : Sharp melting points indicate crystallinity and purity.
Advanced Research Questions
Q. How can SHELX software address challenges in crystallographic refinement of this compound?
- Methodological Answer : SHELXL (integrated into Olex2 or SHELXTL) refines disordered solvent molecules, anisotropic thermal parameters, and hydrogen bonding networks. For low-resolution data (<1.0 Å), restraints on bond lengths and angles improve model accuracy. Twinning or pseudo-symmetry issues are resolved using the TWIN/BASF commands in SHELXL .
Q. What computational strategies elucidate the electronic and steric properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and steric hindrance from methyl groups. These studies guide reactivity predictions in catalytic or biological systems .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- Dose-Response Assays : Validate activity across multiple concentrations (e.g., IC₅₀ curves).
- Target Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes/receptors.
- Reproducibility Checks : Independent synthesis and testing across labs minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
